3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid is a sulfur-containing organic compound with the molecular formula . It features a propanoic acid backbone with a dimethyl-lambda-4-sulfanyl group, which imparts unique chemical properties and biological activities. This compound is classified under carboxylic acids and thiols, making it relevant in various chemical and biological applications.
3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid falls under the categories of:
The synthesis of 3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid participates in various chemical reactions typical for carboxylic acids and thioethers.
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for 3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid primarily revolves around its interaction with biological systems, particularly through receptor modulation.
Understanding the physical and chemical properties of 3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid is crucial for its application in research and industry.
3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid has several scientific uses:
The substrate specificity of DMSP lyases is governed by precise atomic interactions within the enzyme active site. Structural studies of the DddQ enzyme from Ruegeria lacuscaerulensis reveal that 3-(dimethyl-λ⁴-sulfanyl)propanoic acid (DMSP) binds in a bent conformation, positioning the sulfonium group near catalytic metal ions and the carboxylate group forming hydrogen bonds with residues like Tyr¹³⁰ and Asn⁹⁶ [3]. The Y131A mutant exhibits a ~50-fold reduction in catalytic efficiency (kcat/Km), attributed to disrupted hydrogen bonding and altered substrate orientation [3]. This residue’s role in substrate discrimination is further evidenced by its inability to bind DMSP analogs like 2-carboxyethyl-methylsulfonium bromide effectively.
Table 1: Kinetic Parameters of Wild-Type DddQ vs. Y131A Mutant
Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Wild-Type DddQ | 120 ± 10 | 15.2 ± 0.8 | 1.27 × 10⁵ |
Y131A Mutant | 950 ± 85 | 1.1 ± 0.05 | 1.16 × 10³ |
DMSP lyases exhibit metal-specific activation mechanisms. DddQ purifies with Fe³⁺ under aerobic conditions but can bind Zn²⁺ or Fe²⁺ in vitro. The Fe³⁺-bound enzyme shows a characteristic absorbance peak at 550 nm (tyrosinate-to-Fe³⁺ charge transfer) and maintains catalytic activity, albeit with a 2-fold higher Km than the Fe²⁺ form [3]. In contrast, Zn²⁺-bound DddQ displays optimal activity at pH 8.0 but is inhibited at concentrations >100 μM due to non-productive binding at the binuclear site [3] [10]. DddP-family lyases (e.g., RdDddP) primarily coordinate Fe²⁺/Fe³⁺, with mutagenesis of metal-binding residues (His¹⁷⁰, Asp²⁰²) abolishing activity [10].
Substrate binding triggers a conformational transition in DddQ from an "open" to "closed" state. The flexible loop (residues 50–70) shifts by 8.5 Å upon DMSP binding, enclosing the substrate within a hydrophobic pocket [3]. This movement positions Glu⁵⁴ to stabilize the enolacetate intermediate and excludes bulk solvent, preventing hydrolysis side reactions. Mutations in this loop (e.g., P60A) reduce kcat by 90% by delaying loop closure and disrupting acrylate product release [1].
Conserved hydrophilic residues are critical for proton abstraction and sulfonium polarization:
Mutagenesis of Tyr¹²⁰ to Phe reduces activity to <5% of wild-type, confirming its role as the catalytic base [3].
DddK-family lyases utilize a water-mediated deprotonation pathway distinct from direct proton abstraction. Structural analysis shows a conserved water molecule hydrogen-bonded to Asp⁴⁵ and Tyr⁹⁹ in the active site [5]. During catalysis, this water acts as a proton shuttle, transferring the C₃ proton of DMSP to bulk solvent via Asp⁴⁵. This mechanism maintains catalytic efficiency across pH 6.0–9.0 and explains DddK’s insensitivity to active-site metal chelators [5].
Table 2: Conserved Catalytic Residues in DMSP Lyase Families
Enzyme Family | Key Residues | Function | Mutation Effect |
---|---|---|---|
DddQ (Cupin) | Tyr¹²⁰, Glu⁵⁴, Asn⁹⁶ | Proton abstraction, substrate orientation | >95% activity loss (Y120F) |
DddP (M24-like) | His¹⁷⁰, Asp²⁰², Glu²⁶⁴ | Metal coordination, sulfonium polarization | Complete activity loss (H170A) |
DddK (Cupin) | Asp⁴⁵, Tyr⁹⁹ | Water activation, proton shuttling | ~80% activity loss (D45A) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0